
(-)-Camphanyldimethylchlorosilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it in the laboratory. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc . These techniques can provide information about the types of atoms in the molecule, their arrangement, and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat, light, etc.), and the products formed from these reactions .Physical And Chemical Properties Analysis
The physical properties of a compound include its state of matter at room temperature, melting point, boiling point, density, etc. Chemical properties refer to its reactivity with other substances, stability, flammability, etc .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Methyl Esters
(-)-Camphanyldimethylchlorosilane is involved in the synthesis of amino acid methyl esters. This method is notable for its compatibility with a wide range of amino acids, including natural, aromatic, and aliphatic ones, and is executed at room temperature using methanol and trimethylchlorosilane (Li & Sha, 2008).
Enhancement of Membrane Properties
In the field of fuel cell technology, organosilane functionalized graphene oxides, synthesized using compounds including trimethylchlorosilane, have been used to improve the properties of sulfonated poly(ether ether ketone) membranes. This results in higher ion-exchange capacity, better water uptake, and improved proton conductivity, making them suitable for use in direct methanol fuel cells (Jiang, Zhao, & Manthiram, 2013).
Ceramic Membrane Surface Modification
Surface modification of ceramic membranes for direct contact membrane distillation has been achieved using compounds like trimethylchlorosilane. This treatment increases the hydrophobicity of the membrane surfaces, enhancing their suitability for membrane distillation applications (Hendren, Brant, & Wiesner, 2009).
Chromatography Applications
Alkyldimethylsilyl bonded silica packings, prepared using compounds such as octyldimethylmonochlorosilane, demonstrate hydrophobic properties and are used in reversed-phase chromatography. These packings are notable for their retention characteristics and surface structure, contributing to chromatographic separations (Roumeliotis & Unger, 1978).
Surface Chemical Modification of Silica Aerogels
Silica aerogels' surface properties are significantly altered using various alkyl-alkoxy/chloro silane compounds, including alkylchlorosilanes. This leads to variations in hydrophobicity, thermal stability, and physical properties, broadening the application range of these aerogels (Rao, Kulkarni, Amalnerkar, & Seth, 2003).
Development of Polytitanosiloxane Coatings
Polytitanosiloxane coatings, derived from Ti(OC2H5)4-modified organosilane precursors, have been developed for application on aluminum substrates. These coatings are investigated for their corrosion protection properties and depend on factors like the organosilane to Ti(OC2H5)4 ratios (Sugama, Kukacka, & Carciello, 1990).
Organosilane Compounds in Radical Reactions
Novel water-soluble organosilane compounds have been developed for application in radical reactions in aqueous media. These compounds, synthesized using trichlorosilane or tetrachlorosilane, are effective in the radical reduction of various substrates, demonstrating their utility in chemical synthesis (Yamazaki, Togo, Nogami, & Yokoyama, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chloro-dimethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClSi/c1-11(2)9-6-7-12(11,3)10(8-9)14(4,5)13/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKCZCAGHPQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[Si](C)(C)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703481 | |
| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Camphanyldimethylchlorosilane | |
CAS RN |
684284-12-6 | |
| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



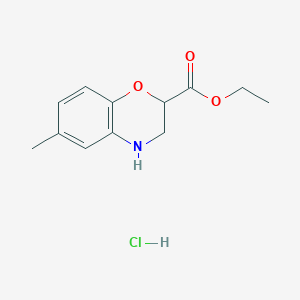



![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

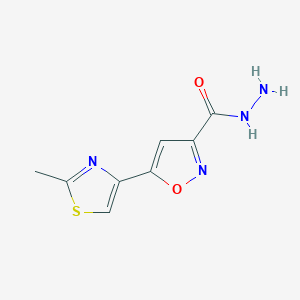
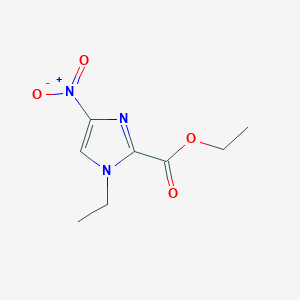
![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)
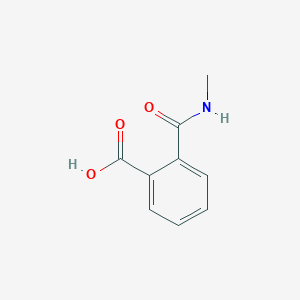
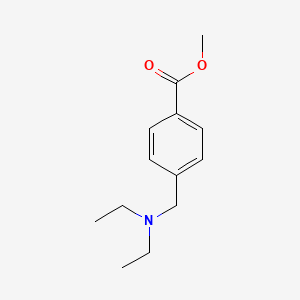
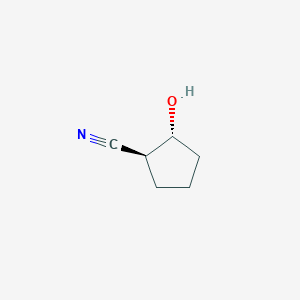
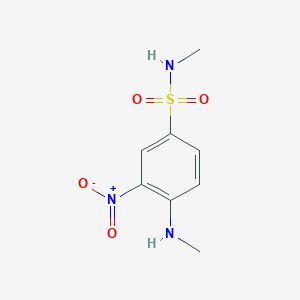
![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)